

Application Note: Nucleophilic Substitution of Benzisoxazole Acid Chlorides

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Compound of Interest

Compound Name: *1,2-Benzisoxazol-3-ylacetyl chloride*

CAS No.: 84637-43-4

Cat. No.: B3157153

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Executive Summary

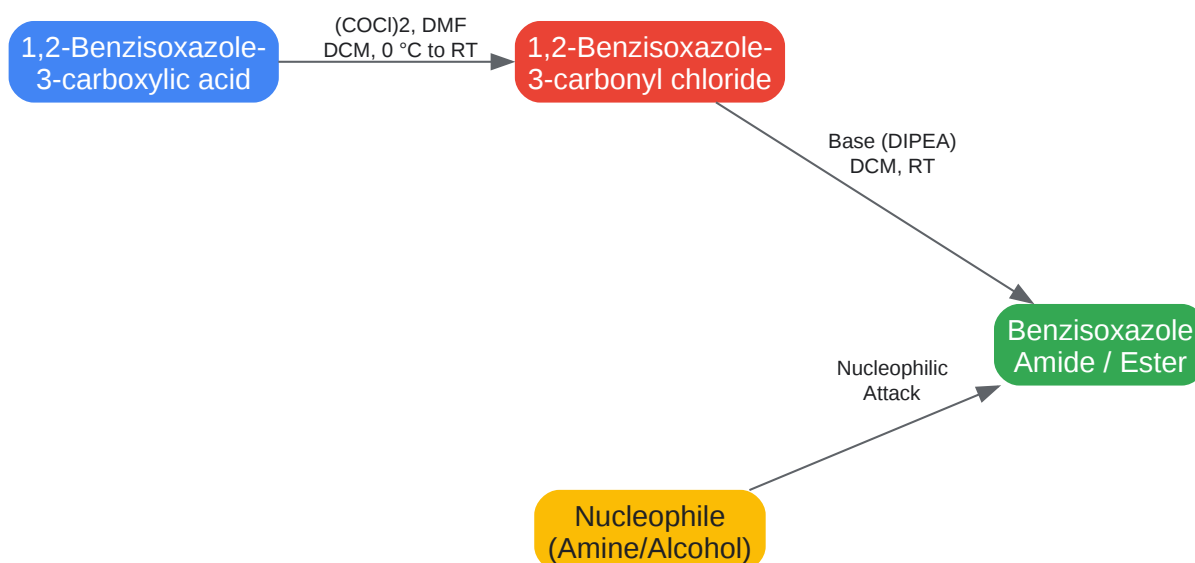
The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, prominently featured in FDA-approved anticonvulsants such as zonisamide, antipsychotics like risperidone, and various novel APJ receptor agonists[1][2]. The functionalization of the C3-position via nucleophilic substitution of benzisoxazole acid chlorides (e.g., 1,2-benzisoxazole-3-carbonyl chloride) is a highly efficient, divergent strategy for generating extensive libraries of amides and esters[3]. This application note details a self-validating, highly robust methodology for the synthesis and subsequent nucleophilic substitution of these reactive intermediates, prioritizing high yields and the preservation of the sensitive N–O heterocyclic bond.

Mechanistic Insights & Experimental Causality

The conversion of a carboxylic acid to an amide or ester via an acid chloride intermediate is a foundational transformation. However, when working with 1,2-benzisoxazole-3-carboxylic acid, the choice of reagents is critical due to the potential lability of the isoxazole ring under harsh conditions.

- **Acid Chloride Generation:** While thionyl chloride () is a traditional reagent for this transformation, it often requires elevated temperatures (reflux) which can lead to ring-opening or degradation of the benzisoxazole core[4]. Instead, this protocol utilizes oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at room temperature[5]. The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent in situ, which subsequently activates the carboxylic acid under exceptionally mild conditions, off-gassing , , and .
- **Nucleophilic Substitution:** The addition of the amine or alcohol to the acid chloride proceeds via a standard addition-elimination mechanism. The causality behind using a non-nucleophilic organic base—specifically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—is to act as an acid scavenger. If the byproduct is not immediately neutralized, it will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction[6]. For specialized or sterically hindered amides, advanced reagents like diisobutyl(amino)aluminum can also be deployed to force the substitution[7].

Reaction Workflow & Logic

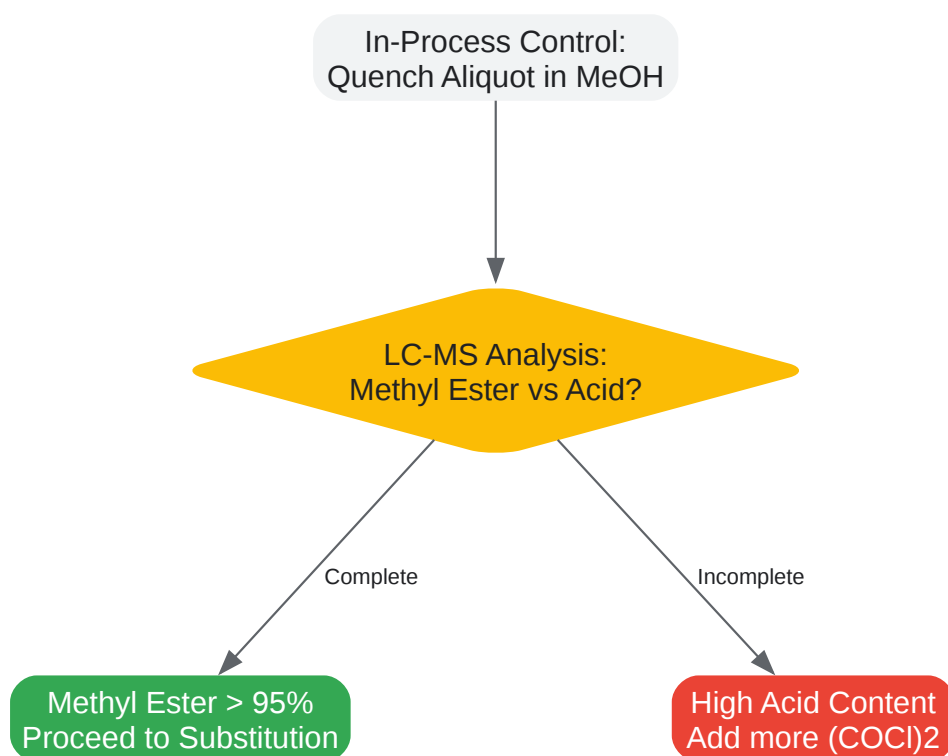


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Reaction workflow for synthesizing benzisoxazole amides/esters.

The Self-Validating System (In-Process Control)

A common pitfall in acid chloride synthesis is the inability to monitor the reaction directly via standard reverse-phase LC-MS, as the acid chloride rapidly hydrolyzes back to the starting carboxylic acid in the aqueous mobile phase. To make this protocol a self-validating system, an In-Process Control (IPC) step is mandatory. By quenching a micro-aliquot of the reaction mixture into anhydrous methanol, the acid chloride is instantly trapped as a stable methyl ester. The LC-MS is then analyzed for the mass of the methyl ester.



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Self-validating quality control logic for acid chloride formation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,2-Benzisoxazole-3-carbonyl chloride

- Preparation: Charge a flame-dried round-bottom flask with 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Maintain the system under a dry nitrogen or argon atmosphere.
- Catalyst Addition: Add catalytic anhydrous DMF (0.05 equiv) to the suspension.
- Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.5 equiv) dropwise over 10–15 minutes.

- Expert Insight: Dropwise addition controls the exothermic generation of the Vilsmeier-Haack intermediate and prevents rapid, hazardous off-gassing of

and

[5].

- Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. The mixture will typically transition from a suspension to a clear yellow/orange solution as the acid chloride forms.
- Self-Validation (IPC): Withdraw a 5 μ L aliquot of the reaction mixture and dilute it into 100 μ L of anhydrous methanol. Analyze this quenched sample via LC-MS. Proceed to the next step only when the UV trace shows >95% conversion to the corresponding methyl ester.
- Isolation: Concentrate the reaction mixture in vacuo to remove the DCM solvent and any unreacted, volatile oxalyl chloride. The resulting crude 1,2-benzisoxazole-3-carbonyl chloride (typically a yellow oil or semi-solid) should be used immediately in Protocol B without further purification to prevent atmospheric hydrolysis[3].

Protocol B: Nucleophilic Substitution (Amidation / Esterification)

- Solvation: Dissolve the crude 1,2-benzisoxazole-3-carbonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen and cool to 0 °C.
- Nucleophile Preparation: In a separate dry vial, prepare a solution of the desired nucleophile (primary/secondary amine or alcohol, 1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount of DCM.
- Coupling: Add the nucleophile/base solution dropwise to the cooled acid chloride solution.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
- Workup: Once complete (verified by TLC or LC-MS), quench the reaction by adding saturated aqueous

. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 \times 20 mL).

- Purification: Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure benzisoxazole derivative.

Quantitative Data & Reaction Scope

The efficiency of the nucleophilic substitution is highly dependent on the steric and electronic properties of the incoming nucleophile. The table below summarizes expected reaction parameters and yields based on established literature precedents[3][6][7].

Nucleophile Class	Example Reagent	Base	Solvent	Time (h)	Expected Yield
Primary Amine	Benzylamine	DIPEA (2.5 eq)	DCM	2.0	85 – 95%
Secondary Amine	Morpholine	DIPEA (2.5 eq)	DCM	3.0	80 – 90%
Steric Amine	Aurantiochlorine	DIPEA (3.0 eq)	DCM	4.0	75 – 91%
Primary Alcohol	Ethanol	TEA / DMAP (cat)	THF	4.0	70 – 85%
Aqueous Amine	Ammonia (aq)	(aq)	DCM /	1.0	75 – 85%

Note: Aqueous amine substitutions utilize Schotten-Baumann biphasic conditions, which rely on the rapid kinetics of the acid chloride reacting with the amine before background hydrolysis can occur[6].

References

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